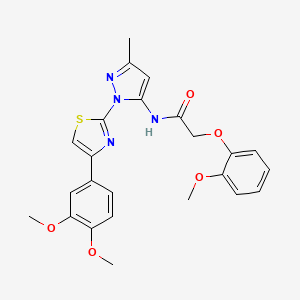

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide

Description

This compound (hereafter referred to as Compound X) is a heterocyclic acetamide derivative featuring a pyrazole-thiazole core substituted with methoxyphenyl and methoxyphenoxy groups. Its structure combines a 3-methylpyrazole linked to a 4-(3,4-dimethoxyphenyl)thiazole, with a 2-(2-methoxyphenoxy)acetamide side chain.

Properties

IUPAC Name |

N-[2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-(2-methoxyphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N4O5S/c1-15-11-22(26-23(29)13-33-20-8-6-5-7-18(20)30-2)28(27-15)24-25-17(14-34-24)16-9-10-19(31-3)21(12-16)32-4/h5-12,14H,13H2,1-4H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMDVUXJLRJWRIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)COC2=CC=CC=C2OC)C3=NC(=CS3)C4=CC(=C(C=C4)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide is a complex synthetic organic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, structural characteristics, and relevant research findings.

Structural Characteristics

The compound features a thiazole ring , a pyrazole ring , and an acetanilide moiety . The presence of methoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, which can lead to:

- Enzyme Inhibition : The compound may inhibit enzymes associated with inflammatory pathways or cancer cell proliferation.

- Receptor Modulation : It can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

- Induction of Apoptosis : The compound has been shown to induce programmed cell death in certain cancer cell lines.

Anticancer Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant anticancer properties. For instance, studies have demonstrated that compounds with similar structural motifs have shown cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) suggests that the presence of the thiazole and pyrazole rings is crucial for their anticancer efficacy.

| Compound | Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Compound 1 | A431 | 1.61 ± 1.92 | |

| Compound 2 | Jurkat | < 1.0 | |

| This compound | HT-29 | TBD | This study |

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties. The presence of electron-donating groups on the phenyl ring enhances their activity against Gram-positive and Gram-negative bacteria.

Case Studies

- Antitumor Activity : A study evaluated the effects of thiazole-containing compounds on cancer cell lines, revealing that modifications in the side chains significantly influenced their cytotoxicity profiles. Compounds similar to this compound showed promising results in inhibiting tumor growth in vitro.

- Inflammation Models : In vivo studies using animal models demonstrated that this compound could reduce inflammation markers, suggesting its potential use in treating inflammatory diseases.

Research Findings

Recent research highlights the importance of thiazole derivatives in medicinal chemistry:

- Synthesis and Screening : A study synthesized a series of thiazole derivatives and screened them for biological activity, finding several compounds with potent anticancer effects.

- Structure Activity Relationship (SAR) : Investigations into the SAR have indicated that specific substitutions on the thiazole ring enhance biological activity, particularly in anticancer applications.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Frameworks

Compound X’s pyrazole-thiazole core distinguishes it from analogs in the evidence. For instance:

- Thiazole-triazole-acetamides (e.g., compounds 9a–9e in ) replace the pyrazole with a triazole ring, altering conformational flexibility and hydrogen-bonding capacity. The triazole’s additional nitrogen may enhance metal coordination or polar interactions .

- Benzimidazole-containing analogs (e.g., 9c in ) incorporate fused aromatic systems, which could improve π-π stacking but reduce solubility compared to Compound X’s simpler pyrazole .

Table 1: Core Structure Comparison

| Compound | Core Structure | Key Substituents |

|---|---|---|

| Compound X | Pyrazole-thiazole | 3,4-Dimethoxyphenyl, 2-methoxyphenoxy |

| Thiazole-triazole-9c | Thiazole-triazole | 4-Bromophenyl, benzodiazolylphenoxymethyl |

| Benzimidazole-9c | Thiazole-benzimidazole | Bromophenyl, benzodiazolylphenoxymethyl |

Substituent Effects on Physicochemical Properties

The methoxy groups in Compound X contrast with halogen (e.g., Br, F) or alkyl (e.g., methyl) substituents in analogs:

- Electron-donating vs.

- Steric considerations: The 2-methoxyphenoxy side chain in Compound X introduces steric bulk, which may hinder binding in tighter active sites compared to smaller substituents like methyl (in 9d, ) .

Table 2: Substituent Impact on Properties

Crystallographic and Conformational Insights

- Dihedral angles : ’s dichlorophenyl-thiazole compound exhibits a 61.8° dihedral angle between aromatic rings, influencing planarity and packing. Compound X’s methoxy groups may reduce this angle, enhancing coplanarity and intermolecular interactions .

- Hydrogen bonding: Unlike ’s N—H⋯N dimerization, Compound X’s methoxyphenoxy group could participate in O—H⋯O or C—H⋯π interactions, altering crystal morphology and solubility .

Pharmacological Implications (Hypothetical)

While direct activity data for Compound X is unavailable, insights from analogs suggest:

- Target engagement : The pyrazole-thiazole core may mimic benzodiazepine scaffolds (as in ’s penicillin analogs), targeting enzymes like kinases or proteases .

- Bioavailability : Methoxy groups in Compound X likely improve oral absorption compared to halogenated analogs (e.g., 9c ), which face higher metabolic clearance .

Q & A

Q. What are the established synthetic strategies for preparing this compound and its derivatives?

The synthesis typically involves multi-step heterocyclic chemistry. Key steps include:

- Cyclocondensation : Reacting hydrazine derivatives with β-ketoesters or nitriles to form the pyrazole-thiazole core .

- Acetamide coupling : Introducing the 2-(2-methoxyphenoxy)acetamide moiety via nucleophilic substitution or amidation reactions .

- Functional group optimization : Methoxy groups are introduced using alkylation or demethylation protocols under controlled pH and temperature . Example: describes using phenyl isothiocyanate and hydrazonyl chlorides to synthesize analogous thiadiazole derivatives.

Q. How is structural characterization performed for this compound?

Comprehensive characterization involves:

- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm) and IR for carbonyl (C=O stretch ~1650 cm⁻¹) .

- Elemental analysis : Matching experimental vs. calculated C, H, N, S percentages (e.g., ±0.3% deviation) .

- Chromatography : HPLC or TLC to verify purity (>95%) .

Q. What preliminary biological screening methods are used to assess its activity?

Initial screens include:

- Antimicrobial assays : Disk diffusion against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

- Enzyme inhibition : Testing against kinases or proteases via fluorometric/colorimetric methods .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Critical variables include:

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity but require post-reaction purification .

- Catalysts : Cu(I) or Pd catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura for aryl-thiazole bonds) .

- Temperature control : Exothermic steps (e.g., cyclization) are performed under ice baths to prevent side reactions .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data?

- Systematic substitution : Replacing methoxy groups with halogens or bulky substituents to assess steric/electronic effects .

- Meta-analysis : Comparing bioactivity data across analogs (e.g., thiophene vs. phenyl substitutions in ).

- Crystallography : X-ray diffraction to correlate 3D conformation with activity .

Q. How are spectral data contradictions addressed during characterization?

Q. What computational methods predict binding modes for target enzymes?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets .

- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns trajectories . Example: highlights docking poses of similar acetamides with thiazole rings occupying hydrophobic pockets.

Q. How is compound stability evaluated under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.